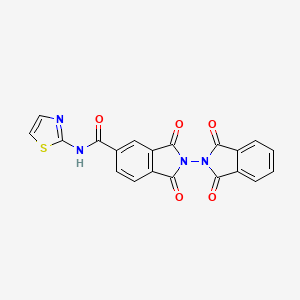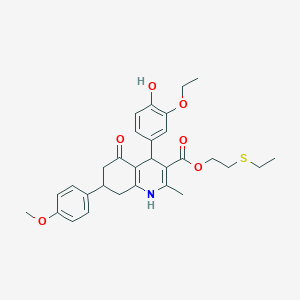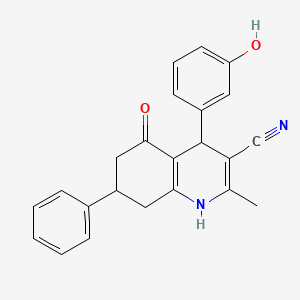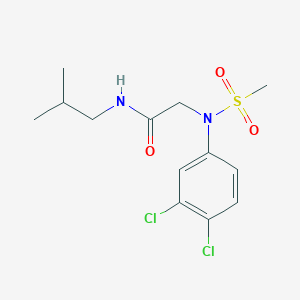
N-(2,4-difluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as DMSB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSB is a small molecule that is synthesized in the laboratory using specific chemical reactions.
Mecanismo De Acción
The mechanism of action of DMSB is not fully understood, but it is believed to be related to its ability to inhibit the activity of specific enzymes and proteins in cells. DMSB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, which may explain its antitumor activity. DMSB has also been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation and immune responses. Inhibition of NF-κB activity can lead to reduced inflammation, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
DMSB has been shown to have several biochemical and physiological effects in cells and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. DMSB has also been shown to reduce the production of inflammatory cytokines and chemokines, leading to reduced inflammation in animal models of inflammatory diseases. Additionally, DMSB has been shown to reduce oxidative stress in neurons, leading to increased neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMSB is its ability to inhibit the activity of specific enzymes and proteins in cells, making it a useful tool for studying the function of these molecules in various biological processes. Additionally, DMSB has demonstrated antitumor and anti-inflammatory activity, making it a potential candidate for the development of new drugs for these conditions. However, one limitation of DMSB is its toxicity, with studies showing that it can cause liver damage and other adverse effects at high doses. Therefore, caution should be taken when using DMSB in lab experiments.
Direcciones Futuras
There are several future directions for the study of DMSB. One area of research is the development of new drugs based on the structure of DMSB for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMSB and its effects on specific enzymes and proteins in cells. Further research is also needed to investigate the potential use of DMSB as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the safety and toxicity of DMSB in humans, which could pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of DMSB involves several chemical reactions, starting with the reaction of 2,4-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base. This reaction yields 4-methyl-N-(2,4-difluorophenyl)benzamide. The next step involves the reaction of this compound with morpholine and p-toluenesulfonyl chloride in the presence of a base, which yields DMSB. The overall synthesis method of DMSB is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DMSB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. DMSB has also been studied for its potential use as an anti-inflammatory agent, with research showing its ability to reduce inflammation in animal models of inflammatory diseases. Additionally, DMSB has been investigated for its potential use as a neuroprotective agent, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-12-2-3-13(18(23)21-16-5-4-14(19)11-15(16)20)10-17(12)27(24,25)22-6-8-26-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFQHAQJOQTZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5006015.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5006023.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(pentamethylbenzoyl)amino]benzoate](/img/structure/B5006031.png)


![4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5006060.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5006067.png)
![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5006118.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)

![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)

![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)